4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Description
Properties
IUPAC Name |
4-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-2-3-7-5-9(10(11)12)8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGNJOZSMGECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC2C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Synthesis via Nitrilase-Catalyzed Hydrolysis
One of the most prominent methods involves the enzymatic conversion of racemic nitrile precursors to the optically pure acid using nitrilase enzymes. This approach was developed to improve yield and enantioselectivity while minimizing by-products such as amides.
- Starting Material : Racemic nitrile of the formula analogous to 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.
- Enzyme : Hydrolytic nitrilase enzymes (EC 3.5.5.1), particularly from Rhodococcus rhodochrous strains, are overexpressed in host organisms (bacteria, yeast, fungi) to enhance activity.
- Reaction Conditions :
- pH range: 5 to 10 (preferably buffered)
- Temperature: 25°C to 40°C
- Substrate concentration: 2 to 100 g/L
- Enzyme-to-substrate ratio: 1:1 to 1:100
- Process : The nitrile is incubated with the nitrilase under the conditions above, converting it to the corresponding carboxylic acid with high enantioselectivity.
- Purification : After reaction completion, acidification (pH ~2) and extraction with organic solvents such as dichloromethane and toluene are performed. The organic phases are washed with saturated NaCl and dried over anhydrous magnesium sulfate. Final purification is achieved by flash chromatography on silica gel.
Data Table: Enzymatic Hydrolysis Conversion After 72 Hours
| Nitrilase Variant | Amide (%) | Acid (%) | Nitrile Remaining (%) |
|---|---|---|---|
| NIT 107 | 23 | 16 | 61 |
| NIT 110 | 24 | 15 | 61 |
| NIT 114 | 21 | 22 | 57 |
| NIT 115 | 7 | 47 | 46 |
Note: NIT 115 shows the highest acid formation with minimal amide by-product, indicating superior selectivity.
Chemical Reduction and Hydrolysis Steps
Following enzymatic or chemical hydrolysis, further transformations such as reduction of amides to amines or conversion of intermediates to carboxylic acids are carried out.
- Reduction Agents : Borane-tetrahydrofuran complex (BH3-THF) is commonly used to reduce carboxamides to amines.
- Conditions :
- Reaction in tetrahydrofuran (THF) at 20–50°C
- Methanol quench at 0–5°C
- Acidification with hydrogen chloride in ethyl acetate or ethanol at low temperatures (0–20°C)
- Yields : Reduction steps typically achieve yields between 77% and 88% depending on precise conditions.
Resolution of Racemic Mixtures
To obtain optically pure 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, resolution of racemic mixtures is performed using chiral acids such as camphorsulfonic acid.
- The racemic amine salt is formed and recrystallized multiple times in solvents like ethyl acetate and acetonitrile.
- Optical purity exceeding 99% is achievable, verified by chiral HPLC analysis.
- This method, however, may suffer from low overall yield (~2–3%) when starting from racemic nitriles without enzymatic assistance.
Industrial Scale Synthesis
Industrial processes optimize the above steps to improve yield and scalability:
| Step Description | Conditions | Yield (%) |
|---|---|---|
| Conversion of methylamine salt in ethanol at 20°C for 0.5h | With acetic acid and hydrogen chloride at 15–20°C for 1h | 95 |
| Hydrogen chloride treatment in ethanol/ethyl acetate | Industrial scale, 15–20°C for 1h | 92 |
| Reduction of carboxamide with BH3-THF in THF at 20–50°C | Followed by methanol quench and HCl treatment | 77–88 |
These optimized conditions balance reaction time, temperature, and solvent choice to maximize yield and purity.
Summary of Key Research Findings
- Enzymatic hydrolysis using nitrilase enzymes, especially from Rhodococcus rhodochrous, provides a highly enantioselective and efficient route to the acid, minimizing amide by-products.
- Chemical reduction with borane-THF and subsequent acidification are effective for converting carboxamides to amines and acids with good yields.
- Resolution with camphorsulfonic acid achieves high optical purity but lower yields when used alone.
- Industrial processes adapt these methods with optimized solvent systems and reaction conditions to achieve high purity and yield suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nature of the substituent.
Scientific Research Applications
Organic Synthesis
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for:
- Functionalization Reactions: The carboxylic acid group can be easily modified to introduce other functional groups, making it useful in creating diverse chemical entities.
- Building Block for Complex Molecules: It is often utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit biological activity:
- Synthesis of Bioactive Compounds: The compound has been used to synthesize bioactive molecules that may have therapeutic effects. For example, it plays a role in the enzymatic synthesis of ivabradine, a drug used for treating heart conditions .
Case Study: Ivabradine Synthesis
A notable application is its use in the enzymatic synthesis of ivabradine. The process involves:
- Utilizing nitrilase enzymes to convert precursors into optically pure forms of the compound.
- Achieving high enantioselectivity and yield through optimized reaction conditions .
Material Science
The compound's unique structural properties also make it relevant in material science:
- Polymer Chemistry: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Example Application
In studies focusing on polymer composites, the inclusion of this compound has shown improvements in the thermal properties of the resulting materials.
Environmental Applications
The compound's derivatives have been explored for their potential in environmental applications:
- Biodegradable Polymers: Research has indicated that incorporating bicyclic structures can lead to the development of biodegradable materials that are less harmful to the environment.
Comparative Data Table
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for various organic compounds | Used as a precursor for complex organic molecules |
| Medicinal Chemistry | Drug synthesis (e.g., ivabradine) | High enantioselectivity achieved via enzymatic methods |
| Material Science | Enhancements in polymer properties | Improved thermal stability observed |
| Environmental Science | Development of biodegradable materials | Potential reduction in environmental impact |
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid with key structural analogs, emphasizing differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Methoxy Groups: The 3,4-dimethoxy derivative (CAS 41234-23-5) demonstrates significant pharmaceutical utility due to its role in Ivabradine synthesis. Methoxy groups enhance solubility and binding affinity in target proteins . Methyl vs. Methoxy: The 4-methyl analog offers increased lipophilicity compared to the 4-methoxy variant, which may influence membrane permeability in drug candidates.
Synthetic Relevance :
- Enzymatic methods are pivotal for synthesizing enantiomerically pure derivatives (e.g., 3,4-dimethoxy), as seen in patented processes .
- Ester derivatives (e.g., methyl esters) are explored to improve pharmacokinetic profiles .
Safety and Storage :
Biological Activity
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological properties, synthesis methods, and potential applications based on diverse research findings.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- Melting Point : 138 °C
- InChIKey : VTMKBVKISMVILO-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that compounds related to bicyclic structures exhibit antimicrobial activity. For instance, certain derivatives of this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the carboxylic acid group significantly enhanced antibacterial potency against Gram-positive bacteria .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .
Enzymatic Activity
The enzymatic synthesis of derivatives of this compound has been explored, particularly in relation to the synthesis of ivabradine, a drug used for heart rate control. The process involves using Rhodococcus rhodocrous to enhance yield through enzymatic pathways .
Case Studies
- Synthesis and Biological Testing
- Anti-inflammatory Research
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| Melting Point | 138 °C |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |
Q & A
What synthetic methodologies are reported for 4-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives?
Basic Research Focus
The compound is synthesized via enzymatic and chemical routes. A key enzymatic method involves stereoselective resolution using lipases or esterases to isolate the (7S)-enantiomer, critical for pharmaceutical intermediates like ivabradine . Chemical synthesis typically employs cycloaddition reactions or functionalization of bicyclic precursors (e.g., nitrile or ester intermediates) followed by hydrolysis to the carboxylic acid .
Methodological Insight :
- Enzymatic Synthesis : Use immobilized Candida antarctica lipase B for kinetic resolution of racemic esters under mild conditions (pH 7.0, 25°C), achieving >95% enantiomeric excess (ee) .
- Chemical Derivatization : Start with 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 176386-54-2) and hydrolyze using KOH/EtOH at reflux to yield the carboxylic acid .
How can computational modeling resolve contradictions in vibrational spectra assignments for bicyclo[4.2.0]octa-triene derivatives?
Advanced Research Focus
Discrepancies in IR/Raman spectra between experimental and theoretical data arise from conformational flexibility and solvent effects. For example, the C=O stretching frequency of 4-methyl derivatives varies by ±15 cm⁻¹ across studies due to hydrogen bonding interactions .
Methodological Insight :
- DFT Calculations : Perform B3LYP/6-311++G(d,p) geometry optimization to model gas-phase and solvent (PCM)-adjusted spectra. Compare with experimental data to validate assignments .
- Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., methoxy vs. methyl groups) on vibrational modes .
What strategies improve enantiomeric purity in the enzymatic synthesis of (7S)-configured derivatives?
Advanced Research Focus
Enantiomeric impurities (>2% of the (7R)-isomer) can arise from enzyme substrate promiscuity or racemization during workup. Patents highlight the use of Pseudomonas fluorescens esterase for selective hydrolysis of (7S)-esters, with ee >99% .
Methodological Insight :
- Enzyme Screening : Test esterases from Burkholderia cepacia and Thermomyces lanuginosus for activity and selectivity under varying pH (5.0–8.0) and temperature (20–40°C) .
- Process Optimization : Add chiral auxiliaries (e.g., L-proline) to suppress racemization during acidic workup .
How do structural modifications (e.g., methoxy vs. methyl groups) affect the compound’s stability in pharmacological formulations?
Basic Research Focus
Stability studies on bicyclo[4.2.0]octa-triene derivatives reveal that electron-withdrawing groups (e.g., -COOH) enhance thermal stability, while electron-donating groups (e.g., -OCH₃) increase photodegradation susceptibility .
Methodological Insight :
- Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 6 months and monitor degradation via HPLC-UV at 254 nm .
- Photostability : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight exposure; quantify degradation products with LC-MS .
What analytical techniques are recommended for characterizing bicyclo[4.2.0]octa-triene derivatives?
Basic Research Focus
Key techniques include:
- X-ray Crystallography : Resolve absolute configuration (e.g., (7S)-enantiomer) and confirm bicyclic ring geometry .
- NMR Spectroscopy : Assign protons using ¹H-¹H COSY and NOESY (e.g., H-7 resonance at δ 3.2–3.5 ppm for carboxylic acid derivatives) .
- Mass Spectrometry : High-resolution ESI-MS for exact mass validation (e.g., C₁₀H₁₀O₂ requires m/z 162.0681) .
How can reaction conditions be optimized to minimize byproducts in cycloaddition-based syntheses?
Advanced Research Focus
Undesired dimerization and ring-opening byproducts occur during Diels-Alder reactions. Evidence suggests using Lewis acids (e.g., ZnCl₂) at –20°C to suppress side reactions .
Methodological Insight :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
